molecular formula C11H11BrINO2 B8172046 1-(Azetidin-1-yl)-2-(5-bromo-2-iodophenoxy)ethanone

1-(Azetidin-1-yl)-2-(5-bromo-2-iodophenoxy)ethanone

Cat. No.: B8172046
M. Wt: 396.02 g/mol
InChI Key: DVLIDNCMEWQLBO-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)-2-(5-bromo-2-iodophenoxy)ethanone is an organic compound that features a unique combination of azetidine, bromine, and iodine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-1-yl)-2-(5-bromo-2-iodophenoxy)ethanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Ether Formation: The final step involves the formation of the ether linkage between the azetidine ring and the halogenated phenoxy group. This can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-1-yl)-2-(5-bromo-2-iodophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(5-bromo-2-iodophenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Materials Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(5-bromo-2-iodophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and halogen atoms may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(Azetidin-1-yl)-2-(4-bromo-2-iodophenoxy)ethanone: Similar structure but with different substitution pattern on the phenoxy group.

    1-(Pyrrolidin-1-yl)-2-(5-bromo-2-iodophenoxy)ethanone: Contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness: 1-(Azetidin-1-yl)-2-(5-bromo-2-iodophenoxy)ethanone is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to other similar compounds

Properties

IUPAC Name

1-(azetidin-1-yl)-2-(5-bromo-2-iodophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO2/c12-8-2-3-9(13)10(6-8)16-7-11(15)14-4-1-5-14/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLIDNCMEWQLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)COC2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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